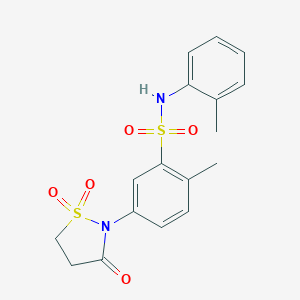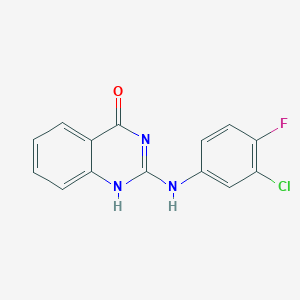
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce the formation of beta-amyloid plaques in the brain, which may contribute to its potential in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its potential in various areas of scientific research. It has shown promising results in cancer research, neurodegenerative disorders, and the treatment of bacterial and fungal infections. However, one of the limitations of this compound is its toxicity. Studies have shown that it can be toxic to certain cells and tissues, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to determine its safety and toxicity in different cell types and tissues. Overall, 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in various areas of scientific research and has the potential to be a valuable tool in the development of new therapies and treatments.
合成法
The synthesis of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of cyclododecanone with hydrazine hydrate to form cyclododecane hydrazide, which is then reacted with methyl isocyanate to form the desired compound. Another method involves the reaction of cyclododecylamine with methyl isocyanate in the presence of a catalyst. Both methods have shown good yields and purity of the product.
科学的研究の応用
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques. Additionally, it has shown promising results in the treatment of bacterial and fungal infections.
特性
製品名 |
5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C16H28N4O |
分子量 |
292.42 g/mol |
IUPAC名 |
5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H28N4O/c1-13-15(18-16(21)20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21) |
InChIキー |
PMZDXHQQPQVZJD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
正規SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)


![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)
![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)